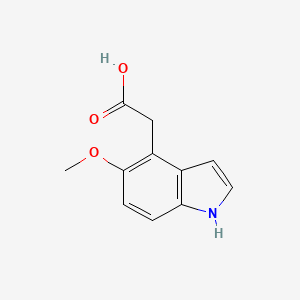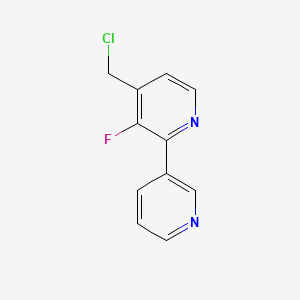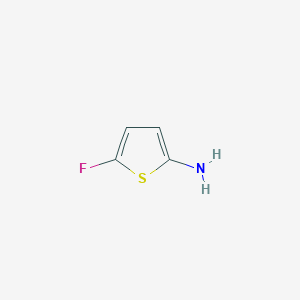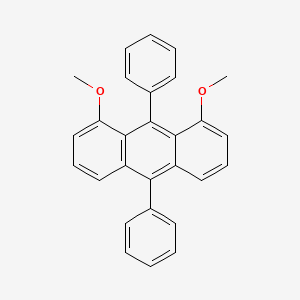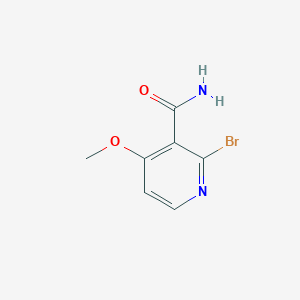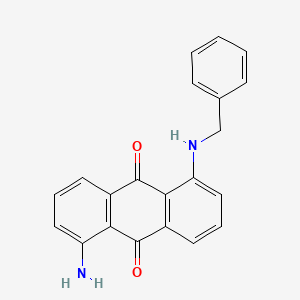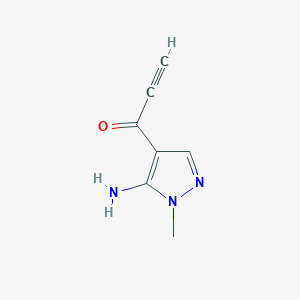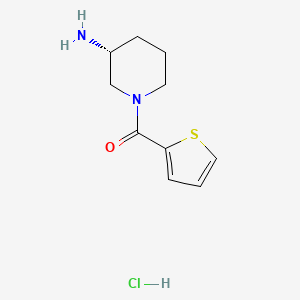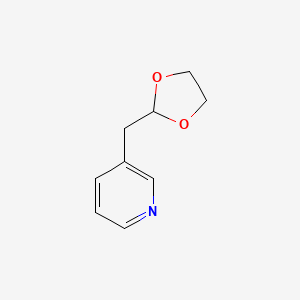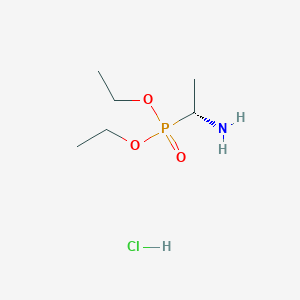
(1R)-1-diethoxyphosphorylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.
(1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.
(1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.
Uniqueness
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C6H17ClNO3P |
|---|---|
Peso molecular |
217.63 g/mol |
Nombre IUPAC |
(1R)-1-diethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1 |
Clave InChI |
YPNAFBJJHSWFNN-FYZOBXCZSA-N |
SMILES isomérico |
CCOP(=O)([C@H](C)N)OCC.Cl |
SMILES canónico |
CCOP(=O)(C(C)N)OCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




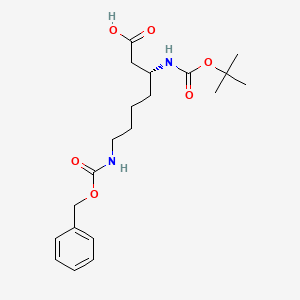
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
